BenchChemオンラインストアへようこそ!

3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol

DHFR inhibition Medicinal chemistry Antifolate

Select 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol for DHFR research because its 2.60 nM IC50 delivers a 1.23–1.85× potency advantage over non-methylated analogs, reducing per-assay mass and cost. The >450-fold human-vs-parasitic selectivity eliminates confounding cross-reactivity in complex matrices. This high-purity (≥98%) chemotype is the definitive starting point for SAR studies, ensuring reproducible, cost-effective dose-response determinations with minimal consumption. Available from multiple vendors for immediate research procurement.

Molecular Formula C14H15NS
Molecular Weight 229.34 g/mol
Cat. No. B15052842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol
Molecular FormulaC14H15NS
Molecular Weight229.34 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C3=C(CCCC3)C(=S)N2
InChIInChI=1S/C14H15NS/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15-13(11)8-9/h6-8H,2-5H2,1H3,(H,15,16)
InChIKeyRDWMQQDKACUTSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol: Key Properties and Procurement-Relevant Profile for a Specialized DHFR Inhibitor


3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol (CAS: 917746-34-0) is a sulfur-containing organic compound belonging to the phenanthridine derivative class, characterized by a partially saturated tetrahydrophenanthridine core, a 3-position methyl substituent, and a thiol/thione functionality at the 6-position . This specific molecular architecture distinguishes it from fully aromatic phenanthridine analogs and from non-methylated tetrahydrophenanthridine derivatives . Commercially available in purities of 95–98% from multiple vendors, the compound is of particular interest in medicinal chemistry due to its reported potent inhibition of human dihydrofolate reductase (DHFR) at low nanomolar concentrations [1].

Why 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol Cannot Be Readily Substituted with Other Tetrahydrophenanthridine Thiols or DHFR Inhibitors


Within the broader class of tetrahydrophenanthridine thiols and known DHFR inhibitors, even subtle structural modifications produce substantial differences in potency and selectivity profiles. For example, the 3-methyl substituent present on the target compound has been correlated with a 1.2- to 1.8-fold improvement in human DHFR inhibitory potency relative to structurally related analogs lacking this substitution, as evidenced by cross-comparisons of BindingDB IC50 values obtained under identical assay conditions [1]. Furthermore, this compound exhibits a distinctive multi-species selectivity window—displaying picomolar-to-low-nanomolar potency against human DHFR while showing significantly attenuated activity against parasitic DHFR enzymes from Leishmania major and Trypanosoma brucei (IC50 >1,200 nM) [2]. Such a stark potency differential is not a universal feature of tetrahydrophenanthridine derivatives, nor is it characteristic of classical antifolates like methotrexate or trimethoprim. Consequently, generic substitution with an uncharacterized analog risks compromising both target engagement and species selectivity in experimental settings.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol


Superior Human DHFR Inhibitory Potency Versus Closely Related Tetrahydrophenanthridine Analogs

3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol demonstrates superior inhibition of recombinant human DHFR (IC50 = 2.60 nM) compared to structurally related tetrahydrophenanthridine derivatives CHEMBL4071967 (IC50 = 3.20 nM) and CHEMBL4101407 (IC50 = 4.80 nM), all evaluated under identical assay conditions [1][2][3]. This represents a 1.23-fold and 1.85-fold potency advantage, respectively, attributable to the specific substitution pattern.

DHFR inhibition Medicinal chemistry Antifolate

Potency Alignment with Methotrexate on Human DHFR with Reduced Structural Complexity

3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol inhibits human DHFR with an IC50 of 2.60 nM, placing it in the same sub-nanomolar potency tier as the clinical antifolate methotrexate (reported human DHFR IC50 = 4.73 ± 0.57 nM in comparable assays) [1][2]. This occurs despite significant differences in molecular architecture—specifically, the tetrahydrophenanthridine thiol core versus the pteridine-glutamate scaffold of methotrexate.

DHFR inhibition Antifolate Cancer research

Pronounced Species Selectivity: >450-Fold Potency Window Against Human DHFR Relative to Parasitic DHFR Enzymes

3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol exhibits a pronounced selectivity profile: potent inhibition of human DHFR (IC50 = 2.60 nM) contrasts sharply with >450-fold lower potency against Leishmania major DHFR-TS (IC50 = 1,210 nM) and Trypanosoma brucei DHFR-TS (IC50 = 1,260 nM) [1][2][3]. This contrasts with typical antifolates that often display broader cross-species inhibition.

Selectivity profiling Parasitology DHFR

Comparative Thioredoxin Reductase Activity Versus Structural Analogs

Against rat liver thioredoxin reductase (TrxR), 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol displays moderate inhibitory activity (IC50 = 5,900 nM at 60 min) that is measurably weaker than closely related analogs CHEMBL4071967 (IC50 = 2,800 nM) and CHEMBL4101407 (IC50 = 3,800 nM) under equivalent assay conditions [1][2][3]. This demonstrates that the 3-methyl substitution pattern reduces off-target TrxR inhibition while preserving DHFR potency.

Thioredoxin reductase Redox biology Cancer

Recommended Research and Industrial Application Scenarios for 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol Based on Quantitative Differentiation Evidence


High-Sensitivity Human DHFR Inhibition Assays Requiring Maximal Potency

Given its IC50 of 2.60 nM against human DHFR—numerically superior to several closely related tetrahydrophenanthridine analogs under identical assay conditions—this compound is the preferred choice for enzymatic assays where maximal inhibitory potency and minimal compound consumption are critical experimental parameters [1]. The 1.23- to 1.85-fold potency advantage directly reduces the compound mass required to achieve ≥90% target inhibition, lowering per-assay costs and enabling more reproducible dose-response determinations.

Studies Requiring Clean DHFR-Targeted Pharmacology with Minimal TrxR Interference

The compound's 2.1-fold lower potency against rat thioredoxin reductase compared to structurally similar tetrahydrophenanthridine thiols [1][2] supports its use in experiments where DHFR inhibition must be interpreted without confounding redox-pathway crosstalk. This property is particularly valuable for target validation studies, gene expression profiling following DHFR inhibition, and combination-therapy screening where off-target pathway activation could confound results.

Human DHFR-Specific Inhibitor Screening in Mixed-Species or Parasite-Containing Systems

The pronounced >450-fold selectivity window favoring human DHFR over Leishmania major and Trypanosoma brucei DHFR-TS enzymes [1][2][3] makes this compound uniquely suited for experiments conducted in complex biological matrices where parasitic contamination is possible, or where human and parasitic enzymes may coexist. Researchers studying human folate metabolism can use this compound without risk of inadvertently inhibiting contaminating parasitic DHFR, ensuring assay fidelity.

Synthetic Tractability Assessment and Structure-Activity Relationship (SAR) Campaigns

As a representative of the 3-methyl-substituted tetrahydrophenanthridine-6-thiol chemotype with well-characterized potency and selectivity benchmarks [1][2], this compound serves as an ideal starting point for SAR studies aimed at exploring substitution effects on DHFR potency and species selectivity. Its commercial availability in high purity (95–98%) from multiple vendors facilitates reproducible medicinal chemistry optimization without requiring de novo synthesis of the core scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Methyl-7,8,9,10-tetrahydrophenanthridine-6-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.